Welcome to the BenchChem Online Store!
molecular formula C11H10FNO3 B8276720 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

Cat. No. B8276720
M. Wt: 223.20 g/mol
InChI Key: BBZZXSINBLNUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08841301B2

Procedure details

To a solution of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate (1.3 g, 5.82 mmol) in MeOH (50 mL) at room temperature was added 1N NaOH (11.65 mL, 11.65 mmol). The reaction mixture was stirred at room temperature overnight, then concentrated to a yellow oil. This was diluted with water and acidified with conc. HCl to pH 1. The precipitate was collected by filtration, washed with water, and recrystallized from MeOH/water to give 8-fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one as a white solid (0.46 g, 44%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 6.57-6.48 (m, 2H), 2.93 (s, 2H), 2.56 (dd, J=7.9, 6.9 Hz, 2H). LCMS: R.T.=1.125 min; [M+H]+=182.1.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.65 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[NH:11][C:10](=[O:16])[CH2:9][CH2:8]2)(=O)C.[OH-].[Na+]>CO>[F:15][C:13]1[CH:14]=[C:5]([OH:4])[CH:6]=[C:7]2[C:12]=1[NH:11][C:10](=[O:16])[CH2:9][CH2:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2CCC(NC2=C(C1)F)=O
Name
Quantity
11.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
ADDITION
Type
ADDITION
Details
This was diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH/water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=C2CCC(NC12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.